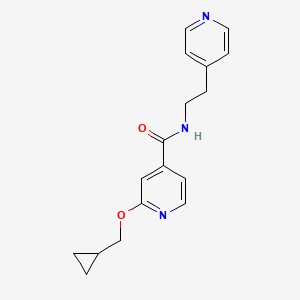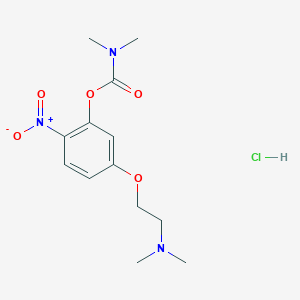
(Z)-methyl 2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a type of hydrazone . Hydrazones are organic compounds that contain an azomethine group (–NHN=CH–), which is an important class of compounds for new drug development .
Synthesis Analysis
Hydrazones can be synthesized by the acid-catalyzed reaction of an aldehyde or ketone with a hydrazide in a process known as the Knoevenagel condensation . For example, 2-methoxybenzaldehyde has been used in the synthesis of related hydrazone compounds .
Molecular Structure Analysis
The molecular structure of hydrazones can be characterized by techniques such as elemental analysis, IR spectroscopy, and single crystal X-ray diffraction . The molecules of these compounds often display E configurations with respect to the C=N double bonds .
Chemical Reactions Analysis
Hydrazones are known for their excellent biological properties, such as antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, antitubercular, anticancer, and antitumor activities . They have been synthesized as target structures and evaluated for their biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of hydrazones can be determined using techniques such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction . For example, the IR spectra can provide information about the presence of functional groups, while the NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
One notable application of similar compounds to (Z)-methyl 2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is in photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and properties of zinc phthalocyanine, which, like the target compound, contains a benzylidene component. This compound exhibits good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT, particularly for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Chemical Reactions
Abbott et al. (1974) studied ester migration in the rearrangement of similar compounds, contributing to the understanding of chemical reactions involving furan derivatives and their esters (Abbott, Acheson, Flowerday, & Brown, 1974). Additionally, Yoo, Kim Hye, and Yong Kyu (1990) investigated the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, providing insights into protecting group strategies for carboxylic acids, relevant to the structural features of the target compound (Yoo, Kim Hye, & Yong Kyu, 1990).
Catalysis and Synthesis Processes
G. Bhattacharjya, Agasti, and Ramanathan (2006) conducted a study on Lewis acid-catalyzed vinylogous condensation, which is relevant for the synthesis of compounds like the target molecule (Bhattacharjya, Agasti, & Ramanathan, 2006). This research enhances the understanding of the chemical synthesis of complex organic molecules.
Pharmacological Research
Hassan, Hafez, and Osman (2014) explored the synthesis of novel pyrazole and pyrimidine derivatives containing methoxyphenyl components. These compounds were tested for cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating potential pharmacological applications for related compounds (Hassan, Hafez, & Osman, 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-21-14-6-4-3-5-11(14)10-16-17(19)13-9-12(18(20)22-2)7-8-15(13)23-16/h3-10H,1-2H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXKJXNIWQZXKK-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide](/img/structure/B2643793.png)
![4-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-5-(2-hydroxyphenyl)-1,2-dihydropyrazol-3-one](/img/structure/B2643794.png)




![3-(2-fluorobenzyl)-7-{methyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643807.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/no-structure.png)


![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2643814.png)
![(Z)-methyl 3-(prop-2-yn-1-yl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2643815.png)
![[1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2643816.png)
